5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran moiety fused with an oxadiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1-benzofuran-2-carboxylic acid hydrazide with a suitable nitrile or ester, followed by cyclization to form the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially yielding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties .
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activity, including anticancer and antimicrobial properties. These activities are attributed to the compound’s ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, the compound’s unique chemical properties make it a candidate for use in the development of new polymers and other advanced materials.
Mechanism of Action
The biological activity of 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is primarily due to its interaction with specific molecular targets. For instance, its anticancer activity is linked to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and activating caspase pathways . The compound also inhibits the release of proinflammatory cytokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone
- 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone
Comparison: While these compounds share the benzofuran moiety, the presence of the oxadiazole ring in 5-(5-Methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine imparts distinct chemical and biological properties. The oxadiazole ring enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(5-methyl-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-6-2-3-8-7(4-6)5-9(15-8)10-13-14-11(12)16-10/h2-5H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBHUDJZYWMQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=NN=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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